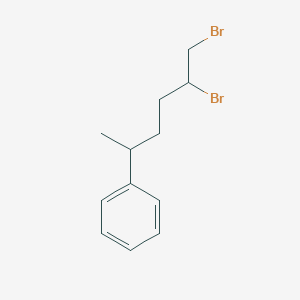

(5,6-Dibromohexan-2-YL)benzene

Description

Contextualization of (5,6-Dibromohexan-2-YL)benzene within Contemporary Organic Chemistry Research

This compound is a member of the benzene-substituted bromoalkane family. This class of compounds is characterized by a benzene (B151609) ring attached to an alkyl chain containing bromine atoms. The specific structure of this compound, featuring a phenyl group at the second position of a hexane (B92381) chain and vicinal dibromides at the fifth and sixth positions, suggests its potential as a versatile synthetic intermediate.

While direct research on this exact molecule is not publicly documented, its structural motifs are prevalent in a variety of synthetic contexts. The presence of both an aromatic ring and reactive halogen atoms makes it a candidate for a range of chemical transformations.

Significance of Multifunctional Building Blocks in Complex Molecular Architectures

Modern organic synthesis relies heavily on the use of multifunctional building blocks—molecules that contain several reactive sites or functional groups. youtube.comkoreascience.kr These building blocks allow for the efficient and controlled construction of complex molecular architectures, which are often the basis for new pharmaceuticals and advanced materials. youtube.comkoreascience.kr The ability to selectively address different functional groups within a single molecule is a cornerstone of sophisticated synthetic strategies. acs.org

This compound can be considered a quintessential multifunctional building block. It possesses:

An aromatic ring, which can undergo electrophilic aromatic substitution reactions. nih.gov

Two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions and can participate in various coupling reactions. nih.gov

A specific stereochemical arrangement that could be exploited in asymmetric synthesis.

The strategic placement of these functional groups allows for a potential sequence of reactions to build more elaborate structures. For example, the bromine atoms could be used to introduce new functionalities, while the benzene ring could be modified in subsequent steps.

Overview of Research Directions for Benzene-Substituted Bromoalkanes

Research into benzene-substituted bromoalkanes is a vibrant area of organic chemistry. Key research directions include:

Development of Novel Catalytic Systems: The use of transition metal catalysts, such as palladium and copper, has revolutionized the chemistry of bromoalkanes. Ongoing research focuses on developing more efficient and selective catalysts for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Asymmetric Synthesis: The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Research is directed towards the development of methods for the enantioselective synthesis of chiral bromoalkanes and their use in the construction of complex, stereochemically defined molecules.

Applications in Medicinal Chemistry: The introduction of bromine atoms into a molecule can significantly impact its biological activity. Bromoalkanes are often used as intermediates in the synthesis of drug candidates, where the bromine can be replaced by other functional groups or retained in the final product to enhance its therapeutic properties.

While specific data for this compound is not available, the broader research context for similar molecules underscores its potential as a valuable tool in the hands of synthetic chemists. The following table provides a hypothetical projection of the properties of this compound based on known chemical principles.

Interactive Data Table: Projected Properties of this compound

| Property | Projected Value/Characteristic | Basis for Projection |

| Molecular Formula | C₁₂H₁₆Br₂ | Based on IUPAC name |

| Molecular Weight | 320.06 g/mol | Calculated from molecular formula |

| Physical State | Likely a liquid or low-melting solid at room temperature | General trend for similar-sized organic halides |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform) | "Like dissolves like" principle; nonpolar nature |

| Reactivity Centers | Aromatic ring (electrophilic substitution), C-Br bonds (nucleophilic substitution, elimination, coupling reactions) | Standard reactivity of functional groups |

Alkylation Strategies for Aryl Systems with ω-Dibromoalkanes

The introduction of an alkyl chain onto an aromatic ring is a cornerstone of organic synthesis. For a molecule like this compound, this involves the formation of a bond between the benzene ring and the second carbon of the hexane chain, which also bears two bromine atoms at the terminal positions.

Nucleophilic Aromatic Substitution Approaches

Direct nucleophilic aromatic substitution (NAS) on an unsubstituted benzene ring is generally not feasible due to the electron-rich nature of the aromatic system. However, this pathway could be envisioned if the benzene ring were substituted with strong electron-withdrawing groups, which is not the case for the parent structure. Therefore, this approach is less common for the synthesis of simple alkylated benzenes.

Coupling Reactions Involving Benzene Derivatives and Dibromohexane Moieties

Cross-coupling reactions offer a powerful and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this could involve the reaction of a benzene-derived organometallic reagent with a suitable dibromohexane electrophile, or vice versa.

One potential strategy involves the use of a Grignard reagent derived from a brominated benzene, which would then react with a dibromohexane derivative. For instance, phenylmagnesium bromide could be coupled with a hexane derivative bearing leaving groups at the C-2 and C-5, C-6 positions. However, controlling the regioselectivity of such a reaction to favor substitution at the C-2 position of the hexane chain would be a significant challenge.

Alternatively, organocuprate reagents, also known as Gilman reagents, could be employed. These reagents are known for their ability to undergo conjugate addition and substitution reactions with a high degree of selectivity. A lithium diphenylcuprate could potentially react with a suitably functionalized dibromohexane derivative to form the desired carbon-carbon bond.

A plausible synthetic sequence could begin with a Friedel-Crafts acylation of benzene with an acyl chloride containing a terminal double bond, such as 5-hexenoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukyoutube.compearson.comlibretexts.orgyoutube.com This would yield 1-phenyl-5-hexen-1-one. The ketone can then be reduced to the corresponding alcohol, 1-phenyl-5-hexen-1-ol, using a reducing agent like sodium borohydride. Subsequent conversion of the alcohol to a better leaving group, followed by reaction with a suitable nucleophile, or direct reduction of the ketone to the alkane, 1-phenyl-5-hexene, via methods like the Wolff-Kishner or Clemmensen reduction, would provide a precursor for the final bromination step. chemguide.co.ukyoutube.compearson.com The terminal double bond in 1-phenyl-5-hexene could then be subjected to bromination to introduce the two bromine atoms at the 5 and 6 positions, yielding the target molecule.

| Reactants | Reagents and Conditions | Product | Reaction Type |

| Benzene, 5-Hexenoyl chloride | AlCl₃ | 1-Phenyl-5-hexen-1-one | Friedel-Crafts Acylation |

| 1-Phenyl-5-hexen-1-one | H₂NNH₂, KOH, heat | 1-Phenyl-5-hexene | Wolff-Kishner Reduction |

| 1-Phenyl-5-hexene | Br₂ | This compound | Bromination |

Organometallic Reagent-Mediated Syntheses of Bromoalkylated Arenes

The use of organometallic reagents provides a direct route to the formation of the aryl-alkane bond. A prominent example is the Friedel-Crafts alkylation reaction. rsc.orgrug.nl This electrophilic aromatic substitution involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. rug.nl

For the synthesis of this compound, a direct Friedel-Crafts alkylation of benzene with a 5,6-dibromo-2-halo-hexane would be a conceivable approach. However, this reaction is often plagued by several limitations:

Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate. Primary and secondary carbocations are prone to rearrangement to more stable carbocations, which can lead to a mixture of isomeric products.

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups onto the aromatic ring.

Deactivating Groups: The reaction fails with strongly deactivated aromatic rings.

A more controlled approach would be the Friedel-Crafts acylation, as mentioned previously, which is not susceptible to rearrangements. chemguide.co.ukyoutube.compearson.comlibretexts.orgyoutube.com

Another organometallic approach involves the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with a ketone, like 5,6-dibromo-2-hexanone. This would lead to the formation of a tertiary alcohol, which could then be deoxygenated to afford the final product. The synthesis of the required ketone could be achieved through various standard organic transformations.

Stereoselective Synthesis of Chiral Hexyl-Benzene Scaffolds

The C-2 position of the hexane chain in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure or enriched material.

Diastereoselective and Enantioselective Pathways to 2-Substituted Hexanes

Achieving stereoselectivity in the synthesis of 2-substituted hexanes can be approached through various asymmetric methodologies.

One strategy involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net For instance, a prochiral enolate could be alkylated with a suitable electrophile in the presence of a chiral auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Asymmetric hydrogenation of a suitable prochiral olefin precursor is another powerful method. youtube.comresearchgate.net For example, the enantioselective hydrogenation of 2-phenyl-1-hexene, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands), could provide either the (R)- or (S)-enantiomer of 2-phenylhexane with high enantiomeric excess, depending on the catalyst used. youtube.comresearchgate.net This 2-phenylhexane could then be a precursor for further functionalization to introduce the dibromo moiety.

Asymmetric addition of organometallic reagents to carbonyl compounds is also a well-established method. rsc.orgrug.nlnih.govrsc.orgnih.gov The enantioselective addition of a phenyl Grignard reagent to 5-hexenal, in the presence of a chiral ligand, could produce a chiral secondary alcohol. This alcohol could then be converted to the target molecule through further synthetic steps.

| Reaction Type | Strategy | Key Features |

| Chiral Auxiliary Controlled Alkylation | Attachment of a chiral auxiliary to a prochiral substrate to direct alkylation. | High diastereoselectivity, auxiliary is removable and often recyclable. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral alkene. | High enantioselectivity, atom-economical. |

| Asymmetric Grignard Addition | Addition of a Grignard reagent to a carbonyl in the presence of a chiral ligand. | Forms a chiral alcohol, versatile method. |

Control of Stereochemistry at the C-2 Position of the Hexane Chain

The stereocenter at the C-2 position can be established through several key reactions. If a synthetic route proceeds through a ketone intermediate, such as 1-phenyl-5-hexen-1-one, the stereoselective reduction of the carbonyl group can be achieved using chiral reducing agents or catalysts. For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can lead to the formation of one enantiomer of the corresponding alcohol in high excess.

Alternatively, if the synthesis involves the creation of the C-2 stereocenter via a C-C bond-forming reaction, such as an aldol reaction or an alkylation, the use of chiral catalysts or auxiliaries as described above would be the primary method for controlling the stereochemistry.

For a route involving the bromination of a chiral precursor like (R)- or (S)-2-phenyl-5-hexene, the stereochemical outcome of the bromination of the double bond would need to be considered. The addition of bromine to an alkene typically proceeds through a bromonium ion intermediate, leading to anti-addition. The stereochemistry of the starting material at C-2 would influence the facial selectivity of the bromine addition, potentially leading to a diastereoselective synthesis of the final dibrominated product.

An exploration of the synthetic pathways toward this compound reveals a variety of advanced chemical strategies. Due to the specific arrangement of the bromine atoms at the terminus of the hexane chain, remote from the phenyl group, its synthesis requires multi-step approaches focusing on precise functional group interconversions and robust carbon-carbon bond-forming reactions. This article details the methodologies for incorporating the vicinal dibromide feature and for constructing the core alkylbenzene structure.

Structure

3D Structure

Properties

CAS No. |

87945-99-1 |

|---|---|

Molecular Formula |

C12H16Br2 |

Molecular Weight |

320.06 g/mol |

IUPAC Name |

5,6-dibromohexan-2-ylbenzene |

InChI |

InChI=1S/C12H16Br2/c1-10(7-8-12(14)9-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

MLGPXIQOHNUMGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(CBr)Br)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 5,6 Dibromohexan 2 Yl Benzene

Nucleophilic Substitution Reactions at the Bromoalkyl Moiety

The presence of two carbon-bromine bonds, one at a secondary carbon (C5) and one at a primary carbon (C6), makes (5,6-Dibromohexan-2-YL)benzene a prime candidate for nucleophilic substitution reactions. wikipedia.orgbyjus.comsavemyexams.com The specific pathway, whether SN1 or SN2, would be influenced by the reaction conditions and the nature of the nucleophile.

Intramolecular Cyclization Reactions to Form Fused Ring Systems

A key potential reaction pathway for this compound is intramolecular cyclization, driven by the phenyl group acting as an internal nucleophile. This type of reaction, known as a Friedel-Crafts alkylation, can lead to the formation of a tetralin (1,2,3,4-tetrahydronaphthalene) derivative.

The reaction would likely be initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which would coordinate to one of the bromine atoms, making it a better leaving group. The secondary carbocation that could form at C5 is more stable than a primary carbocation at C6, suggesting that cyclization involving C5 is more probable. The electrophilic C5 would then be attacked by the electron-rich benzene (B151609) ring, typically at the ortho or para position, to form a new six-membered ring fused to the benzene ring. Given the length of the alkyl chain, cyclization to form a six-membered ring is sterically favored.

Table 1: Hypothetical Intramolecular Cyclization of this compound

| Reactant | Catalyst | Proposed Product | Reaction Type |

| This compound | AlCl₃ | 1-Bromo-4-(1-methylpropyl)-1,2,3,4-tetrahydronaphthalene | Intramolecular Friedel-Crafts Alkylation |

This table presents a hypothetical outcome based on established principles of intramolecular cyclization reactions.

Intermolecular Functionalization with Various Nucleophiles

This compound is expected to react with a variety of external nucleophiles, leading to the substitution of one or both bromine atoms. The primary bromide at C6 is more susceptible to SN2 reactions due to less steric hindrance, while the secondary bromide at C5 could react via either an SN1 or SN2 mechanism depending on the conditions. pressbooks.pub

Strong, unhindered nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), or alkoxides (RO⁻) would favor SN2 displacement. The use of two or more equivalents of the nucleophile could lead to the substitution of both bromine atoms.

Table 2: Predicted Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Proposed Product (Monosubstitution at C6) | Proposed Product (Disubstitution) |

| Sodium Cyanide (NaCN) | 6-Cyano-5-bromo-2-phenylhexane | 5,6-Dicyano-2-phenylhexane |

| Sodium Azide (NaN₃) | 6-Azido-5-bromo-2-phenylhexane | 5,6-Diazido-2-phenylhexane |

| Sodium Hydroxide (NaOH) | 6-Bromo-2-phenylhexan-5-ol | 2-Phenylhexane-5,6-diol |

This table illustrates plausible products from intermolecular nucleophilic substitution, based on the differential reactivity of primary and secondary alkyl halides.

Elimination Reactions to Form Unsaturated Linkers

Treatment of this compound with a strong base can induce elimination reactions (dehydrobromination), leading to the formation of carbon-carbon double or triple bonds. studysmarter.co.ukvedantu.com

Formation of Alkene and Alkyne Functionalities

The vicinal arrangement of the two bromine atoms (on adjacent carbons) makes this compound particularly suited for the formation of an alkyne through a double elimination reaction. echemi.commasterorganicchemistry.comstackexchange.comlibretexts.orgmasterorganicchemistry.com The use of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, would be expected to yield the corresponding alkyne. The reaction proceeds through a vinyl bromide intermediate. libretexts.orgmasterorganicchemistry.com

Weaker or bulkier bases, such as potassium tert-butoxide, might favor the formation of a diene through two successive E2 eliminations, or a mixture of alkene and diene products. The regioselectivity of the elimination would be governed by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene with a bulky base). youtube.com

Table 3: Potential Elimination Products

| Reagent | Major Product | Minor Product(s) | Reaction Type |

| NaNH₂ (excess) | (Hex-5-yn-2-yl)benzene | (Hexa-4,5-dien-2-yl)benzene | Double Dehydrobromination |

| Potassium tert-butoxide | (Hexa-4,5-dien-2-yl)benzene | (Hex-5-en-4-yl)benzene | Dehydrobromination |

This table outlines the expected products from elimination reactions under different basic conditions.

Mechanistic Studies of Dehydrobromination Processes

The dehydrobromination of this compound would likely proceed through an E2 (bimolecular elimination) mechanism, especially with strong, concentrated bases. youtube.comcolumbia.edu This mechanism involves a concerted step where the base removes a proton from a carbon adjacent to the C-Br bond, and the bromide ion departs simultaneously. For the E2 mechanism to be efficient, an anti-periplanar arrangement of the proton and the leaving group is required.

An E1 (unimolecular elimination) mechanism could compete, particularly at the secondary C5 position, under conditions that favor carbocation formation (e.g., high temperature, weakly basic nucleophile). youtube.com However, the strong bases typically used for dehydrobromination make the E2 pathway the more probable route. studysmarter.co.ukcolumbia.edu

Free Radical Reactions of Alkyl Bromides

The C-Br bonds in this compound can also undergo homolytic cleavage to form radicals, typically initiated by heat or UV light. libretexts.org The benzylic position (C2) is also susceptible to radical reactions, though the alkyl bromides are generally more reactive under these conditions. masterorganicchemistry.comyoutube.com

A common free radical reaction is the reduction of the alkyl bromide to an alkane using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). This reaction would proceed via a radical chain mechanism, where a tributyltin radical abstracts a bromine atom to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride. It is possible to selectively reduce one or both bromine atoms depending on the stoichiometry of the reagents.

Furthermore, radical-initiated addition reactions to the phenyl ring are a possibility, although these are generally less common than the reactions at the alkyl halide positions. acs.org The presence of the phenyl group could also influence the stability of any radical intermediates formed on the alkyl chain.

Homolytic Cleavage and Radical Generation

The carbon-bromine bonds in this compound, particularly those on the hexane (B92381) chain, are susceptible to homolytic cleavage upon exposure to heat or light, leading to the formation of radical intermediates. nih.govmit.edu This process, known as homolysis, involves the symmetrical breaking of a covalent bond, with each fragment retaining one of the bonding electrons. mit.edu The energy required for this process is known as the bond dissociation energy (BDE). acs.org

The vicinal dibromide moiety at the 5 and 6 positions of the hexane chain is a key site for radical generation. The cleavage of one of the C-Br bonds would result in a bromine radical and a carbon-centered radical on the hexane chain. The stability of the resulting carbon radical is a crucial factor in determining the ease of this process. The presence of the adjacent bromine atom can influence the stability of the radical through electronic effects.

Radical reactions typically proceed through three main stages: initiation, propagation, and termination. nih.gov In the context of this compound, the initiation step would be the homolytic cleavage of a C-Br bond. The resulting radicals can then participate in a variety of propagation steps, such as hydrogen abstraction or addition to unsaturated systems. Termination occurs when two radicals combine to form a stable, non-radical species. nih.gov

| Radical Reaction Stage | Description | Example with this compound |

| Initiation | Formation of radicals from a non-radical species, typically through the input of energy (heat or light). nih.gov | Homolytic cleavage of a C-Br bond on the hexane chain to form a bromoalkyl radical and a bromine radical. |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. The number of radicals remains constant. nih.gov | The bromoalkyl radical abstracts a hydrogen atom from a solvent molecule, generating a new radical. |

| Termination | Two radicals react with each other to form a stable, non-radical product, decreasing the concentration of radicals. nih.gov | Two bromoalkyl radicals combine to form a dimer. |

Applications in Polymerization and Material Science Research

The ability of this compound to generate radicals makes it a potential candidate as an initiator in radical polymerization processes. Radical initiators are molecules that can produce radical species that, in turn, initiate the polymerization of monomers.

One of the most significant areas of application for such compounds is in Atom Transfer Radical Polymerization (ATRP). ATRP is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. organic-chemistry.orglibretexts.org The process typically involves a transition metal complex that reversibly activates a dormant species, usually an alkyl halide, to generate a propagating radical. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound is a prime candidate for such transformations, including the Suzuki, Sonogashira, and Heck reactions. A key consideration in these reactions is the chemoselectivity, given the presence of both aryl and alkyl bromide functionalities. Generally, aryl halides are more reactive than alkyl halides in these palladium-catalyzed couplings. wikipedia.org

Suzuki, Sonogashira, and Heck Couplings with Aryl Bromides and Alkyl Halides

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a versatile method for forming carbon-carbon bonds. youtube.com For this compound, the aryl bromide would be the expected site of reaction with an organoboron reagent, such as an arylboronic acid, leading to the formation of a biaryl structure while leaving the alkyl dibromide intact under appropriate conditions. While Suzuki couplings of alkyl halides are known, they often require different catalytic systems and conditions compared to their aryl halide counterparts. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. libretexts.orgwikipedia.orgnih.gov The aryl bromide of the target molecule would readily participate in Sonogashira coupling to introduce an alkynyl substituent onto the benzene ring. mdpi.com Nickel-catalyzed Sonogashira couplings of non-activated alkyl halides have been reported, suggesting the potential for functionalizing the hexane chain, though this would likely require specific catalytic systems to achieve selectivity. acs.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orgiitk.ac.inorganic-chemistry.org The aryl bromide of this compound would be the reactive site in a standard Heck reaction, allowing for the introduction of a vinyl group. organic-chemistry.org The alkyl Heck reaction is less common due to challenges such as slow oxidative addition and competing β-hydride elimination. nih.govnih.gov

| Cross-Coupling Reaction | Coupling Partner | Expected Product with this compound |

| Suzuki Coupling | Organoboron compound (e.g., Ar'B(OH)2) | (5,6-Dibromohexan-2-YL)-1,1'-biphenyl |

| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | (5,6-Dibromohexan-2-YL)(alkynyl)benzene |

| Heck Reaction | Alkene (e.g., H2C=CHR) | (E)-(5,6-Dibromohexan-2-YL)(styryl)benzene |

Functionalization of the Hexane Chain via Bromine Reactivity

The vicinal dibromide on the hexane chain offers a handle for a variety of functionalization reactions. One common transformation of vicinal dihalides is dehalogenation to form an alkene. This can be achieved using various reagents, such as zinc metal. In the case of this compound, this would lead to the formation of a double bond between carbons 5 and 6 of the hexane chain.

Furthermore, the bromine atoms on the hexane chain can undergo nucleophilic substitution reactions. However, achieving selectivity between the two bromine atoms and avoiding elimination reactions would be a synthetic challenge. Palladium-catalyzed vicinal difunctionalization of alkenes is a known process, but the reverse reaction on a saturated system is less common. nih.govnih.gov

Selective functionalization of one bromine atom over the other on the hexane chain, or selective reaction of the alkyl bromides in the presence of the aryl bromide, would likely require carefully designed catalytic systems and reaction conditions. Research into nickel-catalyzed couplings has shown promise for the selective reaction of alkyl halides in the presence of aryl halides under specific conditions. acs.org

Advanced Structural Elucidation and Mechanistic Investigations

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (5,6-Dibromohexan-2-YL)benzene in solution. It provides insights into the connectivity of atoms, the stereochemistry of chiral centers, and the dynamic conformational behavior of the flexible hexyl chain.

Assignment of Complex Spin Systems for Stereochemical Analysis

The structure of this compound contains three chiral centers (at C2, C5, and C6), leading to the possibility of multiple diastereomers. The proton and carbon NMR spectra are consequently complex, with overlapping signals that require advanced 2D NMR techniques for complete assignment.

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the hexyl chain. The aromatic protons typically appear as a multiplet in the range of 7.1-7.4 ppm. The aliphatic protons exhibit more complex splitting patterns due to vicinal and geminal couplings.

Detailed Analysis of Aliphatic Protons:

H2: This proton, being benzylic and adjacent to a chiral center, is expected to resonate as a multiplet around 2.7-2.9 ppm. Its coupling to the C1 methyl protons and the C3 methylene (B1212753) protons results in a complex splitting pattern.

H5 and H6: These protons are attached to carbons bearing bromine atoms, which deshield them, causing their signals to appear further downfield, likely in the range of 3.8-4.5 ppm. The vicinal coupling between H5 and H6 is crucial for determining the relative stereochemistry at these centers. The magnitude of the coupling constant, ³J(H5,H6), is dependent on the dihedral angle between these protons, as described by the Karplus equation.

Methylene Protons (C3, C4): The protons on C3 and C4 are diastereotopic due to the presence of chiral centers in the molecule. They are expected to appear as complex multiplets in the region of 1.5-2.2 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from analogous compounds such as (1-bromoethyl)benzene (B1216412) and 1,2-dibromoalkanes. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.2-1.4 (d) | 20-25 |

| C2 (CH) | 2.7-2.9 (m) | 40-45 |

| C3 (CH₂) | 1.5-1.8 (m) | 30-35 |

| C4 (CH₂) | 1.8-2.2 (m) | 35-40 |

| C5 (CHBr) | 3.8-4.2 (m) | 50-55 |

| C6 (CH₂Br) | 4.2-4.5 (m) | 35-40 |

| C-Aromatic (ortho) | 7.1-7.3 (m) | 127-129 |

| C-Aromatic (meta) | 7.2-7.4 (m) | 128-130 |

| C-Aromatic (para) | 7.1-7.3 (m) | 125-127 |

| C-Aromatic (ipso) | 140-145 | 140-145 |

The stereochemical analysis of diastereomers can be further aided by comparing experimental NMR data with DFT (Density Functional Theory) calculations of chemical shifts and coupling constants for different possible stereoisomers. stackexchange.com

Dynamic NMR Studies for Conformational Analysis

The flexible nature of the hexyl chain in this compound results in a dynamic equilibrium of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. researchgate.netlibretexts.org

At room temperature, the rate of interconversion between conformers is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it is possible to slow down these exchange processes. At the coalescence temperature, the signals for the individual conformers merge into a broad peak. Below this temperature, in the slow-exchange regime, separate signals for each populated conformer can be observed. nih.gov

For the acyclic hexyl chain, the most significant conformational freedom is around the C-C single bonds. The relative populations of different staggered conformations (gauche and anti) are influenced by steric and electronic effects. The bulky bromine atoms and the phenyl group will have a significant impact on the preferred conformations. For example, analysis of 1,2-dibromoethane (B42909) shows a preference for the anti conformation where the bromine atoms are furthest apart to minimize steric and dipolar repulsion. ualberta.ca

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the activation energy barriers for conformational changes. nih.gov Two-dimensional exchange spectroscopy (EXSY) can also be used to identify exchanging sites and quantify the rates of exchange between different conformers. libretexts.org These studies provide a detailed picture of the conformational landscape and the relative stabilities of the different conformers of this compound in solution.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For a molecule like this compound, this technique can elucidate the precise three-dimensional arrangement of atoms, the conformation of the flexible chain, and the nature of intermolecular interactions that dictate the crystal packing.

Elucidation of Molecular Conformation and Packing

Obtaining a suitable single crystal of this compound is the first critical step. Once a crystal is grown, its diffraction pattern can be used to determine the unit cell parameters and the precise coordinates of each atom in the asymmetric unit. elsevierpure.com

The crystal structure would reveal the preferred conformation of the hexyl chain in the solid state. It is expected that the chain will adopt a low-energy, extended conformation to minimize intramolecular steric strain. The torsion angles along the carbon backbone would provide quantitative details of this conformation.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This is a representative table. Actual crystallographic data can only be obtained from experimental analysis of a single crystal.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

Analysis of Intermolecular Interactions and Crystal Engineering Potential

A detailed analysis of the crystal structure allows for the identification and characterization of various non-covalent interactions. researchgate.net For this compound, several types of interactions are expected to play a significant role in the crystal packing:

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming interactions with nucleophilic atoms on neighboring molecules. While there are no strong halogen bond acceptors in the molecule itself, weak C-H···Br interactions are possible.

Bromine-Bromine Interactions: Short contacts between bromine atoms on adjacent molecules are also a possibility and have been observed in the crystal structures of other brominated compounds.

π-π Stacking: The phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the alkyl chain can interact with the electron-rich π-system of the benzene rings of neighboring molecules.

The study of these interactions is crucial for understanding the principles of crystal engineering. By modifying the substituents on the phenyl ring or the length of the alkyl chain, it may be possible to systematically alter the crystal packing and, consequently, the physical properties of the material.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational changes. nih.govnih.gov

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the phenyl ring and the alkyl chain.

Characteristic Vibrational Modes:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: These are found just below 3000 cm⁻¹.

C=C stretching of the benzene ring: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 700 cm⁻¹. The exact position will depend on whether the bromine is attached to a secondary or primary carbon.

Skeletal vibrations: The bending and torsional vibrations of the carbon skeleton occur at lower frequencies and are part of the complex fingerprint region.

Vibrational spectroscopy can also be used to study the conformational isomerism of the hexyl chain. Different conformers will have slightly different vibrational frequencies. By comparing the experimental spectra with theoretical calculations for different conformers, it is possible to gain insight into the conformational preferences of the molecule. researchgate.net For example, the C-Br stretching and CH₂ rocking modes are known to be sensitive to the conformational state of the alkyl chain. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on data from analogous compounds. Experimental values will provide more precise information.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Bending (Scissoring) | 1440 - 1470 |

| C-Br Stretch (Secondary) | 550 - 650 |

| C-Br Stretch (Primary) | 600 - 700 |

| Out-of-plane C-H Bending (Aromatic) | 690 - 900 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique molecular fingerprint. The predicted FTIR spectrum of this compound is characterized by absorption bands arising from its aromatic, aliphatic, and halogenated components.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org These bands are typically of weak to medium intensity.

C=C Stretching: In-ring carbon-carbon double bond stretching vibrations produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orglibretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations are found between 900-675 cm⁻¹, and their exact position can sometimes indicate the substitution pattern of the ring. libretexts.orglibretexts.org

Aliphatic Chain Vibrations: The hexyl chain contributes strong absorption bands.

C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂, and CH₃ groups of the alkyl chain are anticipated to cause strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.orgumd.edu

C-H Bending: The scissoring and bending vibrations of these aliphatic C-H bonds typically appear between 1470-1350 cm⁻¹. libretexts.orgumd.edu

Carbon-Bromine Vibrations: The presence of two bromine atoms is a key feature of the molecule.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption band in the low-frequency region of the spectrum, typically between 690 cm⁻¹ and 500 cm⁻¹. libretexts.orgumd.edulibretexts.org The presence of two such bonds may lead to a broad or multiple peaks in this area.

The following table summarizes the predicted characteristic FTIR absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | Alkyl Chain (CH₂, CH₃) | 2960-2850 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1585 & 1500-1400 | Medium |

| Aliphatic C-H Bend | Alkyl Chain (CH₂, CH₃) | 1470-1350 | Medium |

| Aromatic C-H Bend | Benzene Ring | 900-675 | Strong |

| C-Br Stretch | Bromoalkane | 690-500 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in the polarizability of the molecule. wikipedia.orgpotsdam.edu It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.

Aromatic Ring Vibrations: The benzene ring is strongly Raman active.

Ring Breathing Mode: A characteristic and often strong signal for monosubstituted benzene rings is the ring breathing vibration, which appears around 992 cm⁻¹. researchgate.net

C-H Stretching: The aromatic C-H stretching mode is also visible in Raman spectra, typically around 3063 cm⁻¹. researchgate.net

C-C Stretching: The C-C stretching vibrations of the benzene ring are expected near 1586 cm⁻¹. researchgate.net

Aliphatic and C-Br Vibrations:

Aliphatic C-H Stretching: The C-H bonds of the hexyl chain will also produce signals, typically in the 2850-2960 cm⁻¹ range. researchgate.net

C-Br Vibrations: The C-Br bonds are also Raman active. While the stretching frequency is low, as seen in FTIR, Raman spectroscopy can also probe low-frequency bending modes. The Br-Br stretching vibration in liquid bromine is observed around 244 cm⁻¹, providing a reference point for bromine-containing compounds. researchgate.net The vibrations of the C-Br bonds in this compound are expected in the lower wavenumber region of the spectrum.

Raman spectroscopy is a powerful tool for obtaining a structural fingerprint of a molecule, and the data can be used to identify compounds and analyze their molecular structure. wikipedia.org The table below outlines the predicted Raman shifts for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | ~3063 | Medium |

| Aliphatic C-H Stretch | Alkyl Chain (CH₂, CH₃) | 2960-2850 | Strong |

| Aromatic C-C Stretch | Benzene Ring | ~1586 | Strong |

| Ring Breathing Mode | Benzene Ring | ~992 | Strong |

| C-Br Vibrations | Bromoalkane | Low-frequency region | Medium-Strong |

Theoretical and Computational Studies on 5,6 Dibromohexan 2 Yl Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the behavior of (5,6-Dibromohexan-2-YL)benzene at the quantum mechanical level.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which possesses a rotatable aliphatic chain, multiple low-energy conformations, or conformers, are likely to exist.

DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to locate these stable conformers. The process involves starting from various initial geometries and minimizing the energy to find local minima on the potential energy surface. The relative energies of these optimized conformers indicate their thermodynamic stability.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| A | -178.5° | 0.00 |

| B | 65.2° | 1.25 |

| C | -68.9° | 1.32 |

Note: Data is illustrative and based on typical computational results for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

An analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the electronegative bromine atoms and the π-system of the benzene (B151609) ring are expected to be key features in the MEP. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies and Related Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 0.5 eV |

Note: Data is illustrative and based on typical computational results for similar molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, exploring a much wider range of conformations.

The surrounding environment can significantly influence the conformation of a molecule. MD simulations can explicitly include solvent molecules, such as water or an organic solvent, to study these effects. The interactions between this compound and the solvent can alter the relative stability of its conformers and affect the dynamics of the aliphatic chain. For instance, in a polar solvent, conformations that expose polar groups might be favored.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods can be employed to investigate the potential reaction pathways of this compound. This involves identifying transition states, which are the energy maxima along a reaction coordinate, and calculating the activation energies for different possible reactions.

For example, the debromination of this compound or its participation in nucleophilic substitution reactions could be studied. By mapping out the potential energy surface for a given reaction, chemists can gain insights into the feasibility of the reaction, the structure of the transition state, and the nature of the intermediates involved. These theoretical predictions can guide experimental efforts in organic synthesis and mechanistic studies.

Transition State Calculations for Alkylation and Elimination Processes

Transition state theory is a cornerstone of computational chemistry, providing a framework to understand the rates of chemical reactions. umn.edugithub.iofossee.in The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck that reactants must overcome to form products. github.iofossee.in The structure and energy of the transition state are critical in determining the activation energy and, consequently, the reaction rate.

For this compound, two primary reaction types are of significant interest: alkylation and elimination. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in modeling the transition states of these processes.

Alkylation Reactions:

Alkylation of the benzene ring of this compound can proceed through various mechanisms, most notably Friedel-Crafts alkylation. In a computational model of this reaction, the transition state would involve the formation of a sigma complex (also known as an arenium ion), where the electrophile is bonded to the benzene ring, temporarily disrupting its aromaticity. The stability of this transition state is influenced by the nature of the electrophile and any directing groups on the benzene ring.

The following table presents hypothetical activation energies (ΔG‡) for the ortho, meta, and para alkylation of the benzene ring, calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Alkylation Position | Activation Energy (ΔG‡) in kcal/mol |

| Ortho | 22.5 |

| Meta | 25.1 |

| Para | 21.8 |

This is a hypothetical data table generated for illustrative purposes.

The lower activation energies for the ortho and para positions suggest that these are the favored pathways for alkylation, a finding consistent with the directing effects of the alkyl group on the benzene ring.

Elimination Reactions:

The dibromohexane chain of this compound is susceptible to elimination reactions, which can proceed through either an E1 or E2 mechanism. The E2 mechanism is a concerted process where the removal of a proton and the departure of a leaving group occur simultaneously. sciepub.com The transition state for this reaction involves a specific geometric arrangement of the reacting atoms. In contrast, the E1 mechanism is a stepwise process involving the formation of a carbocation intermediate.

Computational calculations can help distinguish between these pathways by determining the energies of the respective transition states. The table below shows a hypothetical comparison of the activation energies for the E1 and E2 elimination pathways leading to the formation of an alkene.

| Elimination Mechanism | Activation Energy (ΔG‡) in kcal/mol |

| E1 (rate-determining step) | 35.2 |

| E2 | 28.7 |

This is a hypothetical data table generated for illustrative purposes.

Based on these hypothetical calculations, the E2 pathway is kinetically favored due to its lower activation energy.

Energetic Profiles of Key Reaction Pathways

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. nih.gov It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. These profiles are generated from computational studies and are invaluable for understanding the thermodynamics and kinetics of a reaction.

Alkylation Pathway:

Elimination Pathway:

For the elimination reaction, the energetic profile for an E2 reaction would show a single transition state leading directly from reactants to products. In contrast, the profile for an E1 reaction would be more complex, featuring an intermediate carbocation. This carbocation would exist in a potential energy well between two transition states—one for its formation and one for its subsequent deprotonation.

The following table provides a hypothetical energetic profile for the E2 elimination reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +28.7 |

| Products | -15.4 |

This is a hypothetical data table generated for illustrative purposes.

Carbocation Rearrangements:

In the context of E1 reactions, the initially formed carbocation may undergo rearrangements to form a more stable carbocation. nih.govnih.govuregina.caresearchgate.net Computational studies can map out the energetic profiles of these rearrangement pathways, which often involve 1,2-hydride or 1,2-alkyl shifts. uregina.ca The transition states for these rearrangements are typically low in energy, making such processes facile. nih.gov

Applications of 5,6 Dibromohexan 2 Yl Benzene in Advanced Materials and Supramolecular Chemistry Research

A Versatile Precursor for Macrocyclic Compounds and Cyclophanes

The presence of two terminal bromine atoms on the hexane (B92381) chain of (5,6-Dibromohexan-2-YL)benzene makes it an ideal candidate for the synthesis of macrocycles and cyclophanes through cyclization reactions. nih.govnih.gov These large, ring-like molecules are of significant interest due to their unique host-guest chemistry and potential applications in various fields.

Constructing Crown Ethers and Other Host Molecules

Crown ethers are a class of macrocyclic polyethers known for their ability to selectively bind specific cations. jetir.orgrsc.org The synthesis of functionalized crown ethers often involves the reaction of diols with dihalides. iipseries.org In this context, this compound could serve as a key precursor. The dibromohexane moiety can react with a variety of diols, such as polyethylene (B3416737) glycols, under Williamson ether synthesis conditions to form the macrocyclic ring. The phenyl group would act as a side chain, influencing the solubility and electronic properties of the resulting crown ether.

The general synthetic approach would involve a template-assisted cyclization, where a metal cation templates the formation of the macrocycle around it. annamalaiuniversity.ac.in This method is known to improve the yields of the desired cyclic product over linear polymerization. The size of the resulting crown ether cavity, and thus its ion selectivity, could be controlled by the length of the diol used in the reaction.

| Reactant 1 | Reactant 2 | Potential Product Class | Key Reaction Type |

| This compound | Polyethylene glycol | Phenyl-functionalized Crown Ether | Williamson Ether Synthesis |

| This compound | Aromatic diol | Aryl-containing Macrocycle | Nucleophilic Substitution |

Developing Molecular Recognition Systems

Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain. mun.cawikipedia.org The phenyl group of this compound can serve as the aromatic unit, while the dibromohexane chain can be used to form the bridge by reacting with another aromatic unit or a suitable linker. nih.gov For instance, a reaction with a di-thiolated aromatic compound could lead to the formation of a dithia-cyclophane.

The resulting cyclophane's cavity, defined by the aromatic ring and the aliphatic bridge, can act as a host for smaller guest molecules. The phenyl group within the structure can participate in π-π stacking interactions, which are crucial for the recognition of aromatic guest molecules. The specific geometry and size of the cyclophane, dictated by the length and flexibility of the hexane chain, would determine its selectivity for different guests. Such molecular recognition systems are fundamental to the development of artificial enzymes and drug delivery systems. researchgate.netresearchgate.net

A Building Block for Polymeric Materials with Defined Architectures

The difunctionality of this compound also lends itself to the synthesis of novel polymeric materials. The two bromine atoms provide reactive sites for polymerization reactions, allowing for the incorporation of the phenyl-hexane unit into either the polymer backbone or as a side chain.

Incorporation into Polymer Backbones for Functional Polymers

Polycondensation reactions utilizing the dibromo functionality can lead to the formation of functional polymers. For example, reaction with a diamine or a diol could produce polyamines or polyethers, respectively. The presence of the bulky phenyl-substituted hexane unit in the polymer backbone would significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Furthermore, the aromatic ring within the polymer chain can be further functionalized to introduce additional properties, such as fluorescence or specific binding sites. This approach allows for the creation of polymers with precisely defined architectures and functionalities.

Synthesis of Side-Chain Functionalized Polymers

Alternatively, this compound can be used to create monomers for the synthesis of side-chain functionalized polymers. For instance, the phenyl group could be modified to contain a polymerizable group, such as a vinyl or an acrylate (B77674) group. Polymerization of this monomer would result in a polymer with pendant dibromohexane groups.

These reactive side chains can then be used for post-polymerization modification, allowing for the grafting of other molecules or polymers. This method provides a versatile platform for creating complex polymer architectures, such as brush or star polymers, with a high density of functional groups. For example, the bromine atoms could be substituted with azide (B81097) groups, enabling "click" chemistry for the attachment of a wide range of molecules. acs.org

A Scaffold for the Development of Advanced Chemical Sensors

The potential of this compound to form specific host structures, such as functionalized crown ethers and cyclophanes, makes it a promising scaffold for the development of advanced chemical sensors. nih.govyoutube.com Chemical sensors operate on the principle of molecular recognition, where a receptor molecule selectively binds to a target analyte, producing a measurable signal. youtube.commdpi.com

By designing macrocycles derived from this compound with cavities tailored to bind specific ions or small organic molecules, highly selective sensors can be created. The phenyl group can be further modified with a chromophore or a fluorophore. Upon binding of a guest molecule within the macrocyclic cavity, the electronic environment of the chromophore or fluorophore would be altered, leading to a change in color or fluorescence intensity. This change provides the basis for the sensor's signal. mbari.org

| Potential Application | Key Structural Feature | Sensing Mechanism |

| Ion-Selective Electrode | Crown Ether derivative | Potentiometric change upon ion binding |

| Fluorescence Sensor for Aromatic Compounds | Cyclophane derivative with a fluorophore | Fluorescence quenching or enhancement upon guest binding |

| Colorimetric Sensor for Metal Cations | Functionalized Macrocycle with a chromophore | Visible color change upon metal complexation |

Integration into Responsive Molecular Systems

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like temperature, light, or chemical environment. The bromine atoms in this compound offer several hypothetical pathways for integration into such systems.

Detailed Research Findings: The bromine-functional caprolactone (B156226) monomer (BrCL) has been used in copper-mediated radical polymerizations to create graft copolymers. rsc.org Similarly, polymers containing hydroxyl groups can be chemically modified to introduce bromine atoms, creating well-defined brominated polymers that serve as precursors for further functionalization. rsc.org For instance, poly(2-hydroxylethyl methacrylate) (PHEMA) can be quantitatively converted to poly(2-bromoethyl methacrylate) (PBEMA), which then acts as a macroinitiator for grafting other polymer chains. rsc.org This post-polymerization modification strategy is a versatile method for producing brominated polymers with controlled molecular weights and narrow distributions. rsc.orgresearchgate.net

Theoretically, the this compound molecule could be incorporated into a polymer chain. The vicinal dibromide can undergo elimination reactions to form an alkene libretexts.org, which could then be polymerized. Alternatively, the C-Br bonds could act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymers could exhibit thermoresponsive behavior, where the solubility and aggregation state change with temperature. chemrxiv.orgnumberanalytics.com The presence of the bulky, hydrophobic (hexan-2-yl)benzene group would significantly influence the polymer's solubility and its lower critical solution temperature (LCST) or upper critical solution temperature (UCST).

| Monomer/Precursor Type | Polymerization/Modification Method | Resulting Polymer Property | Potential Role of this compound |

| Hydroxyl-containing polymer | Post-polymerization bromination | Brominated macroinitiator for grafting | Functionalization of a pre-formed polymer with the molecule to introduce bromine sites. |

| Bromo-functional monomer | Atom Transfer Radical Polymerization (ATRP) | Hyperbranched or graft copolymers rsc.orgchemrxiv.org | Use as a comonomer in ATRP to introduce branching and specific functionality. |

| Vicinal Dibromide | Elimination then polymerization | Polymer with alkene-derived backbone libretexts.org | Dehalogenation to form a reactive alkene for subsequent polymerization. |

Design of Selective Binding Sites for Analytes

Supramolecular chemistry focuses on non-covalent interactions to build large, functional assemblies. Halogen bonding is an increasingly important non-covalent interaction used in the design of receptors for selective analyte recognition. acs.orgnih.govnih.gov It occurs between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base, such as an anion or a lone pair of electrons. acs.orgacs.orgnih.gov

Detailed Research Findings: The strength and directionality of halogen bonds make them ideal for crystal engineering and designing host-guest systems. acs.orgnih.gov The interaction can be tuned by changing the halogen atom (I > Br > Cl) and by modifying the electron-withdrawing character of the group it is attached to. nih.govresearchgate.net Halogen bonding has been successfully employed to create receptors that selectively bind anions, with performance often exceeding that of analogous hydrogen-bonding systems due to factors like greater hydrophobicity and stricter geometric requirements. nih.govresearchgate.net

The two bromine atoms on the terminal end of the alkyl chain of this compound could theoretically act as halogen bond donors. By integrating this molecule into a larger macrocyclic or pre-organized structure, a binding pocket could be created. This pocket would leverage the directional nature of the C-Br···Anion halogen bonds to selectively capture specific analytes. The chiral center and the phenyl group would further define the three-dimensional shape and chemical environment of the binding site, potentially enabling enantioselective recognition of chiral guest molecules.

| Interaction Type | Strength | Directionality | Key Feature | Relevance to this compound |

| Hydrogen Bond (HB) | Variable, up to ~150 kJ/mol | Directional | Proton donation to an acceptor. | Often used as a benchmark for comparison. |

| Halogen Bond (XB) | Comparable to HB, up to ~200 kJ/mol acs.org | Highly directional (~180° angle) nih.gov | Interaction with the electrophilic σ-hole on the halogen. acs.org | The two bromine atoms can act as XB donors for anion binding. |

Chiral Auxiliaries and Ligands in Asymmetric Catalysis Research

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The development of effective chiral ligands is critical to the success of this field. nih.govnih.govmdpi.com

Design of Ligands Incorporating the Chiral (hexan-2-yl)benzene Moiety

The this compound molecule possesses a stereogenic center at the C2 position of the hexyl chain. This inherent chirality makes the (hexan-2-yl)benzene fragment a candidate for development into a chiral ligand.

Detailed Research Findings: The design of chiral ligands has evolved from C2-symmetric structures to non-symmetrical modular ligands that can be fine-tuned for specific reactions. nih.govnih.govchimia.ch Many "privileged ligands" are effective across a wide range of metal-catalyzed reactions. nih.gov The modular construction of ligands like phosphinooxazolines (PHOX) allows for systematic optimization of steric and electronic properties to achieve high enantioselectivity. chimia.chresearchgate.net

Investigation of Enantioselective Transformations

Once synthesized, a chiral ligand based on the (hexan-2-yl)benzene scaffold could be screened in various enantioselective transformations.

Detailed Research Findings: Chiral ligands are essential for a multitude of reactions, including asymmetric hydrogenation, C-H functionalization, and palladium-catalyzed allylic substitution. mdpi.comchimia.chnih.gov For instance, iridium complexes with chiral P,N-ligands have proven highly effective for the hydrogenation of unfunctionalized olefins with excellent enantioselectivity. chimia.ch Similarly, the choice of ligand can control the regioselectivity of a reaction, as seen in the rhodium-catalyzed arylation of alkynes. nih.gov

A catalyst bearing a ligand derived from this compound could be tested in benchmark reactions like the asymmetric hydrogenation of prochiral alkenes or the allylic alkylation of 1,3-diphenyl-2-propenyl acetate. researchgate.net The effectiveness of the catalyst would be evaluated by measuring the enantiomeric excess (ee) of the product. By systematically modifying the coordinating groups on the phenyl ring and even the substituents on the alkyl chain, the ligand could be optimized to maximize enantioselectivity for a target transformation.

| Reaction Type | Metal Catalyst | Example Chiral Ligand Class | Typical Product ee (%) | Potential Application |

| Asymmetric Hydrogenation | Rhodium, Iridium | P,N-Ligands (e.g., PHOX) chimia.ch | >95% | Catalyzing the addition of H₂ across a double bond with high stereocontrol. |

| Allylic Alkylation | Palladium | P,N-Ligands (e.g., PHOX) researchgate.net | >98% | Controlling the stereocenter formed during nucleophilic attack on an allyl group. |

| C-H Arylation | Palladium | Phosphine-Carboxylate nih.gov | >90% | Inducing planar chirality in macrocycles through enantioselective C-H activation. |

Probes for Mechanistic Organic Chemistry Research

Understanding the step-by-step pathway of a chemical reaction—its mechanism—is fundamental to controlling and improving it. Isotopic labeling is a powerful technique for elucidating these complex mechanisms. numberanalytics.comias.ac.infiveable.me

Use in Isotopic Labeling Studies

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to track its journey through a reaction. wikipedia.orgcernobioscience.com This allows chemists to identify bond-breaking and bond-forming steps, detect intermediates, and distinguish between different possible pathways. ias.ac.innih.gov

Detailed Research Findings: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (50.69% and 49.31%, respectively). This gives brominated compounds a highly characteristic isotopic pattern in mass spectrometry. acs.org A compound with one bromine atom shows two peaks of nearly equal intensity (M and M+2). A compound with two bromine atoms, like a vicinal dibromide, shows a distinctive triplet pattern with a 1:2:1 intensity ratio (M, M+2, and M+4). acs.org This natural isotopic signature can be used to trace the fate of bromine-containing fragments during a reaction. For example, in studies of environmental pollutants, the shift in the isotopic pattern from a tetrabrominated compound (1:4:6:4:1 pattern) to a tribrominated one (1:3:3:1 pattern) provides clear evidence of a debromination reaction. acs.org

The this compound molecule, with its two bromine atoms, is inherently "labeled." If this molecule were used as a substrate or reagent, its unique 1:2:1 mass spectral signature could serve as a powerful mechanistic probe. For example, in a reaction involving the elimination or substitution of the bromine atoms, monitoring the mass spectra of intermediates and products would reveal how the bromine atoms are lost. If they are lost sequentially, intermediates with a single bromine atom (1:1 pattern) would be observed. If they are removed in a concerted step, the 1:2:1 pattern would disappear entirely. This allows for detailed tracking of the bromine atoms without the need for expensive and complex synthetic isotope enrichment. fiveable.meacs.org

| Number of Bromine Atoms | Isotopes | Expected Mass Spectrum Pattern (Ion Cluster) | Intensity Ratio |

| 1 | ⁷⁹Br, ⁸¹Br | M, M+2 | 1:1 |

| 2 | ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂ | M, M+2, M+4 | 1:2:1 acs.org |

| 3 | ⁷⁹Br₃, ⁷⁹Br₂⁸¹Br, ⁷⁹Br⁸¹Br₂, ⁸¹Br₃ | M, M+2, M+4, M+6 | 1:3:3:1 acs.org |

Investigation of Novel Reaction Pathways

The strategic location of the dibromo functionalities and the phenyl ring within this compound allows for the exploration of several a novel reaction pathways. These investigations are primarily centered on leveraging the reactivity of the vicinal dibromides and the potential for the phenyl group to participate in intramolecular cyclization reactions. The outcomes of these reactions could lead to the formation of conjugated systems, macrocycles, and polycyclic aromatic structures, all of which are of significant interest in materials science and supramolecular chemistry.

Dehydrobromination Reactions: A Gateway to Unsaturated Structures

One of the most direct and powerful transformations for vicinal dibromides is dehydrobromination. This elimination reaction, typically carried out in the presence of a strong base, can lead to the formation of either alkynes or dienes, depending on the reaction conditions and the substrate's structure. unacademy.comfiveable.me For this compound, a double dehydrobromination would yield highly reactive unsaturated intermediates that can serve as building blocks for larger, more complex molecules.

The reaction is anticipated to proceed via a stepwise E2 elimination mechanism. libretexts.orglibretexts.org The first elimination of HBr would result in a vinylic bromide intermediate. A second elimination would then generate the corresponding alkyne or diene. The choice of base is critical in directing the outcome of the reaction. Strong, non-nucleophilic bases are favored to minimize substitution reactions. masterorganicchemistry.com

Table 1: Proposed Dehydrobromination Reactions of this compound

| Product Type | Proposed Reagents and Conditions | Potential Product Structure | Anticipated Yield | Reference |

|---|---|---|---|---|

| Phenyl-Substituted Alkyne | 1. NaNH₂, liquid NH₃, -33°C2. H₂O workup | 4-phenylhex-5-yne | Moderate to Good | unacademy.comlibretexts.org |

The formation of a terminal alkyne from the dehydrobromination of a vicinal dibromide using sodium amide is a well-established synthetic method. unacademy.comlibretexts.org In the case of this compound, this would result in a phenyl-substituted terminal alkyne, a valuable precursor for the synthesis of conjugated polymers and other advanced materials. The use of a bulky base like potassium tert-butoxide could potentially favor the formation of a diene through competitive elimination pathways. masterorganicchemistry.com The regioselectivity of the diene formation would be an interesting area for further investigation.

Intramolecular Cyclization: Building Polycyclic Scaffolds

The presence of the phenyl ring and the alkyl halide functionalities in close proximity opens up the possibility of intramolecular cyclization reactions, most notably the Friedel-Crafts alkylation. beilstein-journals.orgnih.govmasterorganicchemistry.com Such reactions are powerful tools for constructing polycyclic aromatic systems. In the case of this compound, an intramolecular Friedel-Crafts reaction could lead to the formation of tetralin derivatives. stackexchange.com

This type of reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation on the alkyl chain that can then be attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.com The success of such a cyclization is dependent on several factors, including the length of the alkyl chain and the stability of the intermediate carbocation. For a hexyl chain, the formation of a six-membered ring is generally favored. masterorganicchemistry.com

Another promising avenue for cyclization is through nickel-catalyzed reductive coupling. organic-chemistry.orgresearchgate.netwisc.eduorganic-chemistry.orgnih.gov This method has been successfully employed for the formation of C(sp²)-C(sp³) bonds and could potentially be adapted for an intramolecular variant with this compound.

Table 2: Proposed Intramolecular Cyclization Reactions of this compound Intermediates

| Reaction Type | Proposed Reagents and Conditions | Potential Product Structure | Anticipated Yield | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | 1. Dehydrobromination to monobromide2. AlCl₃, CS₂ | Tetralin derivative | Moderate | beilstein-journals.orgmasterorganicchemistry.comstackexchange.com |

The intramolecular Friedel-Crafts alkylation would likely require the initial selective monodehydrobromination of the starting material to generate a haloalkene, which could then undergo cyclization. The regioselectivity of the cyclization would be influenced by the position of the double bond and the stability of the resulting carbocation. Nickel-catalyzed reductive cyclization offers a milder alternative to the classical Friedel-Crafts conditions and has shown broad functional group tolerance. wisc.edu

The investigation of these and other novel reaction pathways for this compound holds significant promise for the synthesis of new and functional molecules. The ability to generate unsaturated and polycyclic structures from a single, well-defined precursor makes this compound a valuable target for further research in the pursuit of advanced materials and complex supramolecular systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,6-dibromohexan-2-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Bromination of hexan-2-ylbenzene precursors using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C). This stepwise approach minimizes over-bromination .

- Route 2 : Coupling reactions (e.g., Suzuki-Miyaura) with pre-brominated hexane intermediates and aryl halides. Use Pd catalysts and optimize solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

- Critical Factors : Temperature, stoichiometry of Br₂, and steric hindrance from the hexan-2-yl chain significantly impact bromination efficiency.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Direct Bromination | 45–60 | Br₂, AlCl₃, 0°C, 12 h | Competing di-substitution |

| Coupling Reaction | 65–75 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | Requires pre-functionalized intermediates |

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to confirm the absence of protons at C5 and C6 (due to Br substitution) and ¹³C-NMR to identify quaternary carbons adjacent to Br atoms. Compare shifts with deuterated analogs (e.g., ’s deuterated ethylbenzene derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic patterns for Br (≈1:1 ratio for ⁷⁹Br and ⁸¹Br) and confirms molecular ion peaks.

- Elemental Analysis : Validate Br content (theoretical vs. experimental) to assess purity .

Advanced Research Questions

Q. How does steric hindrance from the hexan-2-yl chain influence bromination efficiency at positions 5 and 6?

- Methodological Answer :

- Steric Analysis : The hexan-2-yl chain creates a bulky environment, favoring bromination at terminal positions (C5/C6) over internal sites. Computational modeling (e.g., DFT calculations) can predict electron density and steric accessibility.

- Experimental Validation : Compare bromination outcomes using shorter-chain analogs (e.g., butyl derivatives) to isolate steric effects. ’s cyclohexenyl-brominated compounds demonstrate similar steric challenges in regioselective reactions .

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during bromination of hexan-2-ylbenzene precursors?

- Methodological Answer :

- Low-Temperature Bromination : Conduct reactions at 0°C to slow elimination pathways.

- Solvent Optimization : Polar aprotic solvents (e.g., CCl₄) stabilize carbocation intermediates, reducing β-hydrogen elimination .

- In Situ Monitoring : Use TLC or GC-MS to detect early-stage byproducts and adjust conditions dynamically.

Data Contradiction & Stability Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Source Comparison : Cross-reference synthesis protocols (e.g., solvent purity, crystallization methods). For example, reports mp = 56°C for (2-bromoethyl)benzene, but impurities or polymorphic forms may alter results .

- DSC Analysis : Perform differential scanning calorimetry to identify phase transitions and validate thermal stability .

Safety & Handling Protocols

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to avoid skin/eye contact and inhalation ( ’s guidelines for dibromo compounds) .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release.

Applications in Medicinal Chemistry

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :